3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol
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Overview
Description
3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of bromine, methoxy, and trifluoromethyl groups in the pyridine ring contributes to its distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the iodide displacement reaction using iodobromopyridine and in situ generated (trifluoromethyl)copper . This reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of trifluoromethylpyridines, including 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol, often involves large-scale synthesis using optimized reaction conditions. The use of advanced fluorination techniques and catalysts can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Oxidation reactions may involve agents like hydrogen peroxide or potassium permanganate.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can interact with enzymes and receptors to modulate their functions .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
- 3-Bromo-2-methoxy-5-trifluoromethylpyridine
- 3-(Trifluoromethyl)pyridin-2-ol
Uniqueness
Compared to similar compounds, 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol stands out due to the presence of both methoxy and trifluoromethyl groups. This combination imparts unique chemical properties, such as enhanced reactivity and stability, making it particularly valuable in various applications.
Properties
Molecular Formula |
C7H5BrF3NO2 |
---|---|
Molecular Weight |
272.02 g/mol |
IUPAC Name |
3-bromo-6-methoxy-5-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H5BrF3NO2/c1-14-6-3(7(9,10)11)2-4(8)5(13)12-6/h2H,1H3,(H,12,13) |
InChI Key |
HPUGEDHJXHPBPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=O)N1)Br)C(F)(F)F |
Origin of Product |
United States |
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